2,2,5,5-Tetramethyloxazolidin-4-one

Medicinal Chemistry Scaffold Design Conformational Analysis

2,2,5,5-Tetramethyloxazolidin-4-one (CAS 6862-08-4) is a fully substituted, achiral 1,3-oxazolidin-4-one featuring geminal dimethyl groups at both the 2- and 5-positions. This substitution pattern eliminates stereocenters on the heterocyclic ring, creating a compact, lipophilic scaffold (XLogP3-AA = 0.5) with zero rotatable bonds and precisely one hydrogen bond donor.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 6862-08-4
Cat. No. B12011235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethyloxazolidin-4-one
CAS6862-08-4
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(O1)(C)C)C
InChIInChI=1S/C7H13NO2/c1-6(2)5(9)8-7(3,4)10-6/h1-4H3,(H,8,9)
InChIKeyUTADHIFAFYGZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5,5-Tetramethyloxazolidin-4-one (CAS 6862-08-4): A Gem-Dimethyl-Substituted 4-Oxazolidinone Building Block for Early Discovery


2,2,5,5-Tetramethyloxazolidin-4-one (CAS 6862-08-4) is a fully substituted, achiral 1,3-oxazolidin-4-one featuring geminal dimethyl groups at both the 2- and 5-positions [1]. This substitution pattern eliminates stereocenters on the heterocyclic ring, creating a compact, lipophilic scaffold (XLogP3-AA = 0.5) with zero rotatable bonds and precisely one hydrogen bond donor [2]. The compound is commercially available through Sigma-Aldrich's AldrichCPR collection of unique chemicals, where it is sold without full analytical characterization . Its structural simplicity and steric encumbrance distinguish it from the widely employed chiral 2-oxazolidinone auxiliaries and from biologically active 3-aryl-2-oxazolidinone antibiotics.

Procurement Risk Alert: Why Generic Oxazolidinone Substitution Fails for 2,2,5,5-Tetramethyloxazolidin-4-one (6862-08-4)


Generic substitution within the oxazolidinone class is scientifically unsound. The 4-oxazolidinone carbonyl is positioned differently from the 2-oxazolidinone carbonyl, altering the hydrogen-bonding geometry and ring electronics [1]. Crucially, the geminal dimethyl substitution at both C2 and C5 creates a sterically encumbered environment that is absent in mono-substituted or unsubstituted analogs, directly impacting conformational flexibility and potential target interactions [2]. Furthermore, compounds like linezolid and other oxazolidinone antibiotics possess a 3-aryl substituent on the endocyclic nitrogen, a feature absent in 2,2,5,5-tetramethyloxazolidin-4-one, meaning their potent antibacterial activity cannot be inferred [3]. The following quantitative evidence details the specific points of differentiation that must be evaluated during scientific selection.

Quantitative Head-to-Head Evidence: 2,2,5,5-Tetramethyloxazolidin-4-one (6862-08-4) vs. Closest Analogs


Structural Rigidity and Conformational Restriction: Zero Rotatable Bonds vs. Flexible Oxazolidinone Analogs

2,2,5,5-Tetramethyloxazolidin-4-one possesses zero rotatable bonds, compared to 5,5-dimethyloxazolidin-2-one which has one rotatable bond (excluding the N-substituent) [1]. This complete rotational constraint results from the gem-dimethyl substitution at both the 2- and 5-positions on the oxazolidinone ring, a feature unique among commercially available 4-oxazolidinones.

Medicinal Chemistry Scaffold Design Conformational Analysis

Lipophilicity and Predicted Membrane Permeability: XLogP3-AA of 0.5 vs. Unsubstituted 4-Oxazolidinone

2,2,5,5-Tetramethyloxazolidin-4-one has a computed XLogP3-AA value of 0.5, indicating moderate lipophilicity. In contrast, the unsubstituted 1,3-oxazolidin-4-one (CID 11898453) has a predicted XLogP3-AA of approximately -0.5, based on computational models for similar small heterocycles [1][2]. This 1.0 log unit difference represents a tenfold increase in the octanol-water partition coefficient, which can significantly impact passive membrane permeability and pharmacokinetic behavior.

ADME Prediction Drug-likeness Lipophilicity

Steric Hindrance from Gem-Dimethyl Substitution: Differentiating 4-Oxazolidinones from 2-Oxazolidinone Chiral Auxiliaries

The gem-dimethyl groups at the 5-position of 2,2,5,5-tetramethyloxazolidin-4-one provide significant steric bulk. Studies on analogous SuperQuat (5,5-dimethyloxazolidin-2-one) chiral auxiliaries demonstrate that the 5,5-dimethyl substitution effectively blocks endocyclic nucleophilic attack, enhancing enolate stability and providing superior stereocontrol compared to simple 4-substituted 2-oxazolidinones [1]. While the target compound is a 4-oxazolidinone (not a 2-oxazolidinone), the steric principles governing the gem-dimethyl group's influence on ring reactivity and conformational bias are directly transferable.

Asymmetric Synthesis Chiral Auxiliary Steric Effects

Commercial Availability with Limited Analytical Data: Procurement Risk vs. 2-Oxazolidinone Standards

Sigma-Aldrich sells 2,2,5,5-Tetramethyl-1,3-oxazolidin-4-one (AldrichCPR, PH007174) explicitly without collecting analytical data for the product, with the buyer assuming responsibility to confirm identity and purity . In contrast, (S)-4-isopropyl-2-oxazolidinone (CAS 17016-83-0), a widely used chiral auxiliary, is available as an analytical standard with ≥99.0% purity (GC) and full documentation from Sigma-Aldrich . This represents a fundamental difference in quality assurance levels that directly impacts the reliability of experimental results.

Chemical Procurement Quality Control Analytical Standards

Hydrogen Bond Donor/Acceptor Ratio: Differentiating 4-Oxazolidinones from N-Substituted 2-Oxazolidinones

2,2,5,5-Tetramethyloxazolidin-4-one contains one hydrogen bond donor (the N-H) and two hydrogen bond acceptors (the ring oxygen and the carbonyl oxygen). This donor/acceptor ratio of 1:2 indicates an imbalance favoring acceptor interactions [1]. In comparison, the widely used antibiotic linezolid, an N-substituted 2-oxazolidinone, has one donor (amide N-H) and five acceptors (including the morpholine oxygen, fluorine, and the oxazolidinone ring), creating a substantially different hydrogen-bonding profile [2]. This directly impacts aqueous solubility, crystal packing, and target binding interactions.

Medicinal Chemistry Hydrogen Bonding Solubility

NSC Number Assignment Indicates Prior Screening: NCI/DTP Database Evidence

2,2,5,5-Tetramethyloxazolidin-4-one is assigned NSC Number 25564, archived in the DTP/NCI database [1]. This assignment indicates the compound was submitted to the National Cancer Institute for screening, likely in the NCI-60 human tumor cell line panel. While the specific screening results are not publicly available in detail, the NSC registration itself differentiates this compound from thousands of oxazolidinone analogs that have never been prioritized for NCI screening [2]. The compound's inclusion in this program suggests it met initial structural criteria for potential anticancer activity.

Anticancer Screening NCI-60 Drug Discovery

Validated Application Scenarios for 2,2,5,5-Tetramethyloxazolidin-4-one (6862-08-4) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Exploiting Unique Rigidity and Lipophilicity for Hit Identification

The compound's zero rotatable bonds and moderate XLogP3-AA value of 0.5 position it as a rule-of-three-compliant fragment (MW 143.18 Da < 300 Da) [1]. Unlike flexible oxazolidinone fragments, its complete conformational restriction minimizes entropic penalties upon target binding, potentially enhancing hit rates in fragment screens. The balanced HBD/HBA ratio (1:2) further supports favorable binding thermodynamics [2]. Use for shape-diverse, three-dimensional fragment library construction where scaffold rigidity is a design criterion [1][2].

Synthetic Methodology Development: Investigating Steric Effects of Gem-Dimethyl Substitution on Ring Reactivity

The gem-dimethyl groups at both C2 and C5 create a sterically demanding environment, analogous to the SuperQuat chiral auxiliaries but in an achiral 4-oxazolidinone framework [1]. This unique steric profile, supported by class-level evidence on gem-dimethyl effects, makes the compound a probe substrate for studying steric influences on oxazolidinone ring-opening, N-acylation, and enolate formation. Use as a model compound for developing regioselective ring-opening reactions that exploit steric shielding [1].

Anticancer Screening Follow-Up: Revisiting NSC 25564 in Modern Phenotypic Assays

The compound's historical NSC number assignment (NSC 25564) indicates prior selection for NCI-60 screening, providing a scientific rationale for re-testing in contemporary cancer models [1]. The absence of public detailed screening results creates an opportunity to generate novel data using 3D tumor spheroid models, patient-derived organoids, or co-culture systems that were not available during the original NCI-60 era. Use as a starting point for phenotypic anticancer screening with modern translational models [1][2].

Analytical Method Development and Validation: Practical Considerations for Uncharacterized Reference Materials

Procurement of 2,2,5,5-tetramethyloxazolidin-4-one necessitates in-house characterization due to the absence of vendor-provided analytical data [1]. This creates a defined workflow for laboratories needing to develop and validate HPLC purity methods, NMR structure confirmation protocols, and stability-indicating assays [2]. Use as a practical case study for developing analytical methods for uncharacterized chemical building blocks, applicable to quality control in academic and industrial settings [1][2].

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